Cas no 24392-26-5 (5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one)
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5-ACETYL-2,6-DIMETHYLPYRIMIDIN-4(3H)-ONE
- 5-acetyl-2,6-dimethyl-1H-pyrimidin-4-one
- 5-acetyl-2,6-dimethyl-3H-pyrimidin-4-one
- 5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one
- 5-acetyl-2,6-dimethyl-4(3H)-pyrimidinone
- 24392-26-5
- G25680
- Z235348115
- DTXSID90507614
- 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one
- 5-Acetyl-2,6-dimethylpyrimidin-4(1H)-one
- AKOS026726239
- 5-acetyl-2,4-dimethyl-1H-pyrimidin-6-one
- EN300-28446
-
- MDL: MFCD09403775
- Inchi: 1S/C8H10N2O2/c1-4-7(5(2)11)8(12)10-6(3)9-4/h1-3H3,(H,9,10,12)
- InChI Key: NOESQMJKIYDIFQ-UHFFFAOYSA-N
- SMILES: O=C1C(C(C)=O)=C(C)N=C(C)N1
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 58.5Ų
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165738-25mg |
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one |
24392-26-5 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165738-50mg |
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one |
24392-26-5 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A165738-250mg |
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one |
24392-26-5 | 250mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-28446-0.05g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 0.05g |
$66.0 | 2023-09-07 | |
| Enamine | EN300-28446-0.1g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 0.1g |
$98.0 | 2023-09-07 | |
| Enamine | EN300-28446-0.25g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 0.25g |
$142.0 | 2023-09-07 | |
| Enamine | EN300-28446-0.5g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 0.5g |
$271.0 | 2023-09-07 | |
| Enamine | EN300-28446-1.0g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 1g |
$371.0 | 2023-04-20 | |
| Enamine | EN300-28446-2.5g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 2.5g |
$726.0 | 2023-09-07 | |
| Enamine | EN300-28446-5.0g |
5-acetyl-2,6-dimethyl-3,4-dihydropyrimidin-4-one |
24392-26-5 | 95% | 5g |
$1075.0 | 2023-04-20 |
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one
Introduction to 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one (CAS No. 24392-26-5)
5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one, identified by its Chemical Abstracts Service (CAS) number 24392-26-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic molecule belongs to the dihydropyrimidinone class, which has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both acetyl and methyl substituents on the pyrimidine ring imparts unique reactivity and functionality, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one is characterized by a six-membered aromatic ring system containing two nitrogen atoms. The acetyl group at the 5-position and the methyl groups at the 2- and 6-positions contribute to its distinct electronic and steric properties. This configuration allows for diverse chemical modifications, enabling researchers to tailor its pharmacophoric features for specific biological targets. The compound’s stability under various reaction conditions further enhances its utility in synthetic protocols.
In recent years, there has been a growing interest in dihydropyrimidinone derivatives as pharmacological intermediates. These compounds have shown promise in modulating various biological pathways, including enzyme inhibition and receptor binding. Specifically, studies have highlighted the potential of 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one as a precursor in the synthesis of molecules with antimicrobial and anti-inflammatory properties. Its ability to serve as a building block for more complex structures has positioned it as a key intermediate in drug discovery initiatives.
One of the most compelling aspects of 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this dihydropyrimidinone scaffold into drug candidates, researchers aim to develop selective inhibitors that can modulate kinase activity without significant off-target effects. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting their therapeutic potential.
The synthesis of 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include condensation reactions between β-ketoesters and urea derivatives or cyclization processes involving appropriate precursors. These methods underscore the compound’s accessibility and facilitate its use in both academic and industrial research settings. The efficiency of these synthetic pathways has been optimized through continuous advancements in catalytic methods and green chemistry principles.
From a computational chemistry perspective, 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively bind to target proteins through hydrogen bonding networks and hydrophobic interactions. Such insights are invaluable for designing next-generation drugs with improved pharmacokinetic profiles. Additionally, quantum mechanical calculations have provided detailed energetics data, aiding in the rational design of analogs with enhanced binding affinity.
The pharmaceutical industry has taken note of the potential applications of 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one in developing novel therapeutics. Several companies are currently exploring its use as a lead compound for small-molecule drugs targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease. Ongoing preclinical trials are evaluating its efficacy and safety profile in animal models.
Another area where 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one has shown promise is in antiviral research. Viruses often rely on host enzymes for replication, making them susceptible to inhibition by small-molecule compounds. Studies have indicated that derivatives of this dihydropyrimidinone scaffold can interfere with viral polymerase activity, thereby reducing viral replication. This finding has sparked interest in developing antiviral drugs based on this structural motif for treating emerging infectious diseases.
The environmental impact of synthesizing 5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one has also been a focus of recent research efforts. Green chemistry approaches have been employed to minimize waste generation and reduce energy consumption during production processes. For instance, solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity. These innovations align with global efforts to promote eco-friendly pharmaceutical manufacturing practices.
In conclusion,5-acetyl-2,6-dimethyl-1,4-dihydropyrimidin-4-one (CAS No. 24392-26-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for synthesizing bioactive molecules targeting various diseases. With ongoing advancements in synthetic methodologies and computational studies,this compound continues to be a cornerstone in medicinal chemistry innovation.*
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